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Executive Summary

N,5-Dimethyl-1H-pyrazole-3-carboxamide (CAS: 4027-55-8) is a high-value heterocyclic
scaffold extensively utilized in Fragment-Based Drug Discovery (FBDD). Structurally, it
represents a "privileged motif* capable of bidentate hydrogen bonding, making it an ideal mimic
for the adenine ring of ATP in kinase inhibitor design. Its low molecular weight (139.16 Da) and
favorable ligand efficiency (LE) metrics establish it as a critical starting point for developing
inhibitors against targets such as Janus Kinases (JAKs), Aurora Kinases, and Cyclin-
Dependent Kinases (CDKs).

This guide provides a definitive technical analysis of the compound’s properties, validated
synthetic protocols, and structural biology applications, serving as a foundational resource for
laboratory implementation.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b7805122#bc-rfq
https://www.benchchem.com/product/b7805122/docs?utm_src=pdf-body#n-5-dimethyl-1h-pyrazole-3-carboxamide-basic-properties
https://www.benchchem.com/product/b7805122/docs?utm_src=pdf-body#n-5-dimethyl-1h-pyrazole-3-carboxamide-basic-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7805122?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Identity & Physicochemical Profile

This compound is characterized by a 1H-pyrazole core substituted at the 3-position with an N-

methylcarboxamide group and at the 5-position with a methyl group. It exists as a tautomeric

equilibrium, though the 1H-tautomer is generally depicted in standard representations.

ble 1: hnical ificati

Property Specification

IUPAC Name N,5-Dimethyl-1H-pyrazole-3-carboxamide
CAS Registry Number 4027-55-8

Molecular Formula CeHoN30

Molecular Weight 139.16 g/mol

SMILES CN(C)C(=0)C1=NNC(C)=C1 (Tautomer

dependent) / Cclcc(nnl)C(=O)NC

Physical State

White to off-white crystalline solid

Melting Point

178-182 °C (Literature range for analogous

amides)

Solubility

Soluble in DMSO, Methanol, DMF; Sparingly

soluble in Water

pKa (Calculated)

~11.5 (Pyrazole NH), ~14 (Amide NH)

LogP (Calculated)

0.24 (Highly hydrophilic, ideal for oral
bioavailability)

H-Bond Donors

2 (Pyrazole-NH, Amide-NH)

H-Bond Acceptors

2 (Pyrazole-N, Amide-C=0)

Synthetic Methodologies

The synthesis of N,5-Dimethyl-1H-pyrazole-3-carboxamide is most efficiently achieved via

nucleophilic acyl substitution (aminolysis) of the corresponding ester. This method avoids the

use of expensive coupling reagents required for acid-amine couplings.
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Protocol A: Direct Aminolysis of Ethyl Ester
(Recommended)

Reaction Principle: The reaction involves the nucleophilic attack of methylamine on the
carbonyl carbon of ethyl 5-methyl-1H-pyrazole-3-carboxylate, followed by the elimination of
ethanol.

Reagents:

e Precursor: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS: 4027-57-0)
» Nucleophile: Methylamine (33% solution in ethanol or 40% aqueous)

e Solvent: Ethanol or Methanol (anhydrous preferred for kinetics)
Step-by-Step Procedure:

e Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0
mmol (1.54 g) of ethyl 5-methyl-1H-pyrazole-3-carboxylate in 20 mL of ethanol.

¢ Addition: Cool the solution to 0°C in an ice bath. Add 50.0 mmol (5 equiv) of methylamine
solution dropwise to control the exotherm.

¢ Reaction: Seal the flask (or use a pressure tube if using volatile amine) and allow the mixture
to stir at room temperature (25°C) for 12—16 hours.

o Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The ester spot (Rf ~0.6)
should disappear, replaced by the more polar amide spot (Rf ~0.2).

o Work-up: Concentrate the reaction mixture in vacuo to remove solvent and excess
methylamine.

 Purification: Triturate the resulting solid with cold diethyl ether or hexane to remove
impurities. Filter and dry under high vacuum.

o Yield: Expected yield >85%.[2]
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Protocol B: Peptide Coupling (Alternative)

If starting from the carboxylic acid (5-methyl-1H-pyrazole-3-carboxylic acid, CAS 402-61-9),
use standard EDC/HOBt or HATU coupling conditions with methylamine hydrochloride and
DIPEA in DMF. This route is preferred if the ester is unavailable.

Visualization: Synthetic Pathway
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Caption: Figure 1. Nucleophilic acyl substitution pathway for the synthesis of the target amide
from its ester precursor.

Structural Biology & Pharmacophore Analysis

In the context of kinase inhibition, N,5-Dimethyl-1H-pyrazole-3-carboxamide acts as a hinge-
binding fragment. The specific arrangement of the pyrazole nitrogen and the amide moiety
allows for a "Donor-Acceptor-Donor" (D-A-D) interaction pattern with the kinase hinge region
backbone residues.

Key Interactions:

e Pyrazole NH (N1): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge
residue (e.g., Glu, Leu).

e Pyrazole N (N2): Acts as a Hydrogen Bond Acceptor from the backbone amide NH.

o Amide NH: Acts as a Hydrogen Bond Donor to a conserved gatekeeper residue or solvent
water network.
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o 5-Methyl Group: Occupies the hydrophobic "selectivity pocket" or van der Waals contact
region, often dictating selectivity over other kinases.

Visualization: Kinase Hinge Interaction Map
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Caption: Figure 2. Pharmacophore mapping of the title compound within a theoretical kinase
ATP-binding pocket.

Analytical Characterization

To validate the synthesis of CAS 4027-55-8, the following spectroscopic data is expected.

1H NMR (400 MHz, DMSO-ds):

0 13.0 ppm (br s, 1H): Pyrazole NH (Exchangeable with D20).

0 8.10 ppm (br q, 1H): Amide NH (Coupled to N-methyl).

0 6.40 ppm (s, 1H): Pyrazole C4-H (Characteristic aromatic singlet).[3]

0 2.75 ppm (d, 3H, J = 4.5 Hz):N-Methyl group (Doublet due to coupling with Amide NH).

0 2.25 ppm (s, 3H): C5-Methyl group (Singlet).[3]
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LC-MS:

ESI+: [M+H]* = 140.2 m/z.

Retention Time: Early eluting on C18 reverse phase (high polarity).

Handling & Safety

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation
or moisture absorption.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to
avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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